2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium
Description
The compound 2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium is a benzothiazolium-naphthothiazolium hybrid featuring a methylene bridge linking the two heterocyclic systems. Key structural attributes include:
- 3-Ethyl-5-methoxy substitution on the benzothiazolium ring, enhancing lipophilicity and electronic modulation.
- 3-Sulphonatopropyl group on the naphthothiazolium moiety, imparting hydrophilicity and ionic character.
- Extended conjugation across the fused naphtho-thiazole system, which may influence optical properties and stability .
Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography facilitated by programs like SHELX .
Properties
CAS No. |
94166-45-7 |
|---|---|
Molecular Formula |
C25H24N2O4S3 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
3-[2-[(Z)-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H24N2O4S3/c1-3-26-20-15-18(31-2)10-12-21(20)32-23(26)16-24-27(13-6-14-34(28,29)30)25-19-8-5-4-7-17(19)9-11-22(25)33-24/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3 |
InChI Key |
AVDOWZPVEXHXLX-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium , identified by its CAS number 94166-45-7, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 512.66 g/mol. The compound features a complex structure that includes a naphtho-thiazolium core, which is crucial for its biological activity.
Synthesis
The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors followed by cyclization. The specific synthetic route for this compound involves the reaction of 3-ethyl-5-methoxybenzothiazole with naphthalene sulfonic acid derivatives under controlled conditions, yielding the desired thiazolium salt.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The mechanism of action is often linked to their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2 | A549 | 0.13 ± 0.01 |
| 2 | MDA-MB-231 | 1.35 ± 0.42 |
| 2 | HT-29 | 0.008 ± 0.001 |
The biological activity of this compound is primarily attributed to its interaction with tubulin, leading to microtubule destabilization. This effect results in cell cycle arrest at the G2/M phase, promoting apoptosis through mechanisms such as centrosome amplification and aberrant cytokinesis.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound, against human endothelial cells (EA.hy926). Results indicated that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis.
- Anti-Angiogenic Activity : Another investigation focused on the anti-angiogenic properties of benzothiazole derivatives. The tested compounds were found to inhibit endothelial cell migration and tube formation in vitro, suggesting potential applications in cancer therapy by targeting tumor vasculature.
Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The target compound’s analogs differ primarily in substituent groups and counterions, which significantly alter physicochemical and functional properties. Below is a comparative table:
Key Observations :
- Sulphonatopropyl vs. Sulphonatooxypropyl : The sulphonic acid group (-SO₃⁻) in the target compound confers higher acidity and water solubility compared to the sulphate ester (-OSO₃⁻) in CAS 83721-33-9, which may hydrolyze under acidic or enzymatic conditions .
- Ethyl vs.
- Methoxy Group : The 5-methoxy substituent in the target compound may enhance electron-donating effects, stabilizing the benzothiazolium ring and influencing redox behavior .
Functional and Environmental Considerations
- Biodegradation : highlights microbial degradation of benzothiophenes into sulfones and sulfoxides. The target compound’s sulphonate group may resist biodegradation, unlike ester-linked sulphates (e.g., CAS 83721-33-9), which are prone to hydrolysis .
- Applications : The sulphonic acid group suggests utility in dyes or sensors, whereas methyl/ethyl variants (e.g., CAS 202135-13-5) with extended conjugation might serve in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
